N-dichlorophosphinothioylpropan-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
50822-49-6 |
|---|---|
Molecular Formula |
C3H8Cl2NPS |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
N-dichlorophosphinothioylpropan-2-amine |
InChI |
InChI=1S/C3H8Cl2NPS/c1-3(2)6-7(4,5)8/h3H,1-2H3,(H,6,8) |
InChI Key |
ADMSHGUUXGFNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=S)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Dichlorophosphinothioylpropan 2 Amine
Strategies for Phosphinothioyl Amide Bond Formation
The creation of the P-N bond in N-dichlorophosphinothioylpropan-2-amine is a pivotal step in its synthesis. This can be achieved through several distinct approaches, each with its own set of precursors and reaction conditions.
Reactions Utilizing Phosphinothioyl Halides as Precursors
A primary and direct method for forming the N-dichlorophosphinothioyl moiety involves the reaction of a suitable amine with a phosphinothioyl halide. In the context of this compound, this involves the reaction of propan-2-amine (isopropylamine) with thiophosphoryl chloride (PSCl₃).
This reaction is a classic example of nucleophilic substitution at the thiophosphoryl center. The nitrogen atom of propan-2-amine acts as a nucleophile, attacking the electrophilic phosphorus atom of thiophosphoryl chloride. This results in the displacement of a chloride ion and the formation of the P-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.
The general reaction can be represented as: (CH₃)₂CHNH₂ + PSCl₃ → (CH₃)₂CHNHP(S)Cl₂ + HCl
The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions. A non-protic solvent is often preferred to avoid reactions with the highly reactive thiophosphoryl chloride.
Thionation Reactions Applied to Amide Derivatives
An alternative strategy for synthesizing this compound involves the thionation of its oxygen-containing analog, N-dichlorophosphinylpropan-2-amine. Thionation is the process of converting a carbonyl (C=O) or phosphoryl (P=O) group into a thiocarbonyl (C=S) or thiophosphoryl (P=S) group, respectively.
Several reagents are commonly employed for this transformation, with Lawesson's reagent being one of the most mild and effective. researchgate.net Phosphorus pentasulfide (P₄S₁₀) is another classical thionating agent. organic-chemistry.org The reaction mechanism for thionation using Lawesson's reagent is thought to proceed through a four-membered ring intermediate. nih.gov
The general scheme for this approach is: (CH₃)₂CHNHP(O)Cl₂ + Thionating Agent → (CH₃)₂CHNHP(S)Cl₂
This method is particularly useful if the corresponding phosphoryl amide is more readily available or easier to synthesize than the target thiophosphoryl amide directly. The choice of thionating agent and reaction conditions, such as solvent and temperature, can significantly impact the efficiency of the conversion. nih.gov
Table 1: Common Thionating Agents
| Reagent | Formula | Typical Conditions |
|---|---|---|
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in toluene (B28343) or xylene researchgate.net |
| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in pyridine (B92270) or other high-boiling solvents organic-chemistry.org |
| Davy's Reagent | C₁₀H₁₄N₂P₂S₄ | Milder conditions than Lawesson's reagent |
Nucleophilic Substitution Approaches at Phosphorus Centers
The formation of the P-N bond in this compound via the reaction of propan-2-amine with thiophosphoryl chloride is a nucleophilic substitution reaction. The mechanism of such reactions at a tetracoordinated phosphorus center can be complex and may proceed through different pathways. sapub.org
Two primary mechanisms are generally considered for nucleophilic substitution at a thiophosphoryl center (P=S):
Stepwise (Addition-Elimination): This pathway involves the initial nucleophilic attack of the amine on the phosphorus center to form a pentacoordinate trigonal bipyramidal intermediate. sapub.orgsapub.org This intermediate then collapses by expelling the leaving group (a chloride ion) to form the final product.
Concerted (Sₙ2-type): In this mechanism, the bond formation between the nucleophile (amine) and the phosphorus atom occurs simultaneously with the breaking of the bond between the phosphorus atom and the leaving group. sapub.orgsapub.org This process proceeds through a single pentacoordinate transition state.
The operative mechanism can be influenced by several factors, including the nature of the nucleophile, the leaving group, the substituents on the phosphorus atom, and the solvent. For reactions of thiophosphinyl chlorides with amines, a stepwise mechanism involving the formation of an intermediate has been proposed. sapub.org
Synthesis of the Propan-2-amine Scaffold
The propan-2-amine (isopropylamine) portion of the target molecule is a common and readily available chemical. However, understanding its synthesis provides insight into the production of the necessary starting materials and potential routes to structural analogues.
Reductive Amination Pathways for Isopropylamine Formation
The most common industrial method for producing propan-2-amine is the reductive amination of acetone (B3395972). wikipedia.org This process typically involves the reaction of acetone with ammonia (B1221849) in the presence of hydrogen gas and a metal catalyst, such as nickel or copper. quora.comgoogle.comquora.com
The reaction proceeds in two main steps:
Imine Formation: Acetone reacts with ammonia to form an imine intermediate (2-iminopropane) and water. quora.com CH₃C(O)CH₃ + NH₃ ⇌ (CH₃)₂C=NH + H₂O
Reduction: The imine is then reduced to the corresponding amine (propan-2-amine) by catalytic hydrogenation. quora.com (CH₃)₂C=NH + H₂ → (CH₃)₂CHNH₂
High pressure and elevated temperatures are often employed to drive the reaction to completion. quora.com An alternative to catalytic hydrogenation is the use of other reducing agents like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Another established method is the Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) to achieve the reductive amination of acetone. brainly.in
Table 2: Reductive Amination Methods for Propan-2-amine
| Method | Reactants | Key Reagents/Catalysts | Typical Conditions |
|---|---|---|---|
| Catalytic Hydrogenation | Acetone, Ammonia, Hydrogen | Nickel, Copper, Platinum, or Palladium catalyst wikipedia.org | High temperature and pressure google.comquora.com |
| Chemical Reduction | Acetone, Ammonia | Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com | Mild conditions |
Alkylation Reactions of Amines for Structural Analogues
The synthesis of structural analogues of this compound would require modified amine scaffolds. One common method to prepare substituted amines is through the alkylation of ammonia or a primary amine with an alkyl halide.
However, a significant challenge in amine alkylation is the potential for overalkylation. The product amine (primary, secondary, or tertiary) is often more nucleophilic than the starting amine, leading to a mixture of products. For instance, reacting ammonia with an alkyl halide can produce a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt.
To achieve selective mono-N-alkylation and produce a secondary amine, which could be an analogue of propan-2-amine, specific strategies are employed. google.com These can include using a large excess of the primary amine, employing specific base catalysts like cesium hydroxide, or utilizing protecting group strategies. google.comorganic-chemistry.org Reductive amination, as described previously, is often a more controlled method for synthesizing secondary and tertiary amines compared to direct alkylation. masterorganicchemistry.comnih.gov For example, reacting a primary amine with a ketone or aldehyde followed by reduction will yield a secondary amine with a specific substitution pattern. masterorganicchemistry.com
Biocatalytic and Enzymatic Syntheses of Chiral Amine Scaffolds
The synthesis of optically pure amines is a cornerstone of modern organic chemistry, driven by their prevalence in biologically active molecules. acs.org Biocatalytic methods, employing enzymes, have emerged as powerful alternatives to traditional chemical routes, offering high stereoselectivity under mild reaction conditions. researchgate.netnih.gov For the synthesis of the propan-2-amine scaffold of the target molecule, several classes of enzymes are particularly relevant.
Transaminases (TAs) are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. whiterose.ac.ukacs.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. whiterose.ac.uk Engineered transaminases have demonstrated broad substrate scope, enabling the synthesis of a wide variety of chiral amines with high enantiomeric excess. researchgate.netnih.gov For instance, the synthesis of the chiral amine precursor to this compound could be envisioned via the transamination of acetone.
Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones or aldehydes to produce chiral amines, using ammonia as the amino donor and a cofactor like NAD(P)H. nih.govresearchgate.net Protein engineering has been instrumental in developing AmDHs with enhanced stability and substrate specificity, making them valuable tools for industrial-scale synthesis. nih.govresearchgate.net
The advantages of biocatalytic approaches include high enantioselectivity, mild reaction conditions (often in aqueous media), and reduced environmental impact compared to many classical chemical methods. nih.gov Challenges remain, such as the need for cofactor regeneration systems and sometimes limited substrate scope for wild-type enzymes, but ongoing research in protein engineering is continuously expanding the applicability of these biocatalysts. acs.orgnih.gov
| Enzyme Class | Reaction Type | Key Advantages |
| Transaminases (TAs) | Asymmetric amination of ketones | High stereoselectivity, broad substrate scope through engineering. researchgate.netwhiterose.ac.uknih.gov |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes | Utilizes ammonia directly, high enantiomeric excess. nih.govresearchgate.net |
| Imine Reductases (IREDs) | Asymmetric reduction of imines | Complements other enzymatic methods, useful in chemoenzymatic cascades. mdpi.com |
Condensation Reactions with Aldehyde and Amino Alcohol Intermediates
Condensation reactions are fundamental to the formation of carbon-nitrogen bonds. In the context of synthesizing the target molecule's backbone, the reaction between an aldehyde or ketone and an amine to form an imine is a key step, often followed by reduction. pressbooks.pub
The reaction of an aldehyde or ketone with a primary amine, such as a precursor to propan-2-amine, initially forms an unstable carbinolamine (an amino alcohol), which then dehydrates to form an imine. pressbooks.pub The pH of this reaction is critical; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. pressbooks.pub
These condensation reactions can be carried out using a variety of reagents and conditions, including in aqueous suspension, which can offer a greener alternative to traditional organic solvents. researchgate.net The resulting imine can then be reduced to the target amine. This two-step process is often referred to as reductive amination.
Furthermore, amino alcohols themselves can be valuable intermediates in amine synthesis. For example, the synthesis of 2-amino-apopinan-3-ol demonstrates the transformation of a hydroxyketone into a β-amino alcohol, which can then be further functionalized. mdpi.com
Multi-Step Synthesis Design and Optimization
The construction of a molecule like this compound is a multi-step process that requires careful planning and optimization to be efficient. fiveable.me Multi-step synthesis involves a sequence of chemical reactions to build a complex molecule from simpler starting materials. vapourtec.comfiveable.me
Sequential, or tandem/domino/cascade, reactions involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. libretexts.org This approach offers significant advantages in terms of efficiency, reducing the number of purification steps, saving time and resources, and minimizing waste. libretexts.org
For the synthesis of this compound, a sequential strategy could involve the in-situ formation of the chiral amine followed by its immediate reaction with a phosphorus-containing electrophile. For instance, the product of a biocatalytic amination could be directly subjected to phosphinothioylation. The design of such a sequence requires careful consideration of the compatibility of reagents and reaction conditions.
Optimizing reaction yield and selectivity is a critical aspect of synthetic chemistry. fiveable.me Several factors can be manipulated to achieve this:
Reaction Conditions: Temperature, pressure, and solvent can have a profound impact on the outcome of a reaction. fiveable.me For example, precise temperature control can favor the formation of a desired product over side products.
Reagent Purity and Stoichiometry: The purity of starting materials and the accurate measurement of reagents are fundamental to achieving high yields. rochester.edu
Catalysts: Catalysts can increase the rate of a desired reaction and can also impart selectivity (chemo-, regio-, and stereoselectivity). fiveable.me
Work-up and Purification: Efficient isolation and purification of the product are essential to maximize the actual yield. rochester.edupatsnap.com
Techniques such as continuous flow chemistry are also being increasingly used to improve control over reaction parameters, leading to better yields and selectivity. patsnap.com
| Parameter | Method of Optimization | Impact on Synthesis |
| Reaction Temperature | Precise heating/cooling | Influences reaction rate and can control selectivity between kinetic and thermodynamic products. fiveable.me |
| Catalyst Selection | Screening of various catalysts | Can dramatically increase reaction rate and control stereochemistry. fiveable.me |
| Solvent | Choice of appropriate solvent | Affects solubility of reactants and can influence reaction pathways. |
| Reagent Addition | Slow or dropwise addition | Can control reaction exotherms and minimize side reactions. rochester.edu |
Catalytic Approaches in N-Phosphinothioyl Amine Synthesis
The formation of the P-N bond in N-phosphinothioyl amines can often be facilitated by catalytic methods. While the direct reaction of an amine with a phosphorus halide might proceed without a catalyst, the use of a catalyst can improve reaction rates, yields, and selectivity.
For related transformations, such as the Kabachnik-Fields reaction which forms α-aminophosphonates, a wide variety of catalysts have been employed, including Lewis acids, Brønsted acids, and metal complexes. mdpi.com These catalysts activate either the phosphorus reagent or the imine intermediate.
In the synthesis of N-phosphinothioyl amines, a base is often used to scavenge the HCl produced during the reaction of an amine with a phosphorus chloride derivative. Tertiary amines like triethylamine (B128534) are commonly used for this purpose and can also act as catalysts. researchgate.net More advanced catalytic systems, potentially involving metal catalysts, could offer milder reaction conditions and broader functional group tolerance. The development of novel ligands for transition metals continues to be an active area of research for creating more efficient catalytic systems for a variety of bond-forming reactions. researchgate.net
Spectroscopic and Structural Elucidation of N Dichlorophosphinothioylpropan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of the proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms.
¹H NMR Characterization of Amine Protons and Alkyl Chain
The ¹H NMR spectrum of N-dichlorophosphinothioylpropan-2-amine is expected to provide key information about the protons of the propan-2-amine moiety and the amine proton itself. The isopropyl group will exhibit characteristic signals. The six equivalent methyl protons (CH₃) are expected to appear as a doublet due to coupling with the single methine proton (CH). The methine proton, in turn, will be split into a septet by the six methyl protons. The amine proton (NH) is anticipated to show a signal that may be broadened due to quadrupole effects of the adjacent nitrogen atom and may exhibit coupling to the phosphorus atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | 1.2 - 1.4 | Doublet | 6.0 - 7.0 (³JHH) |
| CH | 3.5 - 4.0 | Septet | 6.0 - 7.0 (³JHH) |
| NH | 3.0 - 5.0 | Broad singlet or doublet | May show coupling to ³¹P |
¹³C NMR Analysis of Carbon Frameworks
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. For this compound, two distinct carbon signals are expected for the propan-2-amine fragment. The methyl carbons (CH₃) will appear as a single resonance, and the methine carbon (CH) will be observed at a different chemical shift. The chemical shifts are influenced by the electronegativity of the neighboring atoms. docbrown.info
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 20 - 25 |
| CH | 45 - 55 |
³¹P NMR for Phosphorus Environment Determination
³¹P NMR spectroscopy is crucial for characterizing the phosphorus center in this compound. A single resonance is expected in the ³¹P NMR spectrum, and its chemical shift will be indicative of the thiophosphinoyl group and the presence of two chlorine atoms. The phosphorus atom is bonded to a nitrogen and two chlorine atoms, which will influence its electronic environment and thus its chemical shift.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ³¹P | 70 - 90 |
¹⁵N NMR for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the amine group. usn.no The chemical shift of the nitrogen in this compound will be influenced by the attached isopropyl group and the dichlorophosphinothioyl group. researchgate.net Due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, specialized techniques might be required for its detection. researchgate.net
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹⁵N | -300 to -350 (relative to CH₃NO₂) |
Advanced Two-Dimensional NMR Techniques (e.g., ¹H-¹³C COLOC)
Two-dimensional NMR techniques are invaluable for establishing the connectivity between different atoms. libretexts.org A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment would show correlations between directly bonded protons and carbons. nih.gov For instance, it would link the methyl proton signal to the methyl carbon signal and the methine proton signal to the methine carbon signal. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between the methyl and methine protons of the isopropyl group. nih.gov Furthermore, a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment could be used to establish longer-range correlations, for example, between the amine proton and the carbons of the isopropyl group, or even between the protons and the phosphorus atom if a ¹H-³¹P correlation experiment is performed.
Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. mdpi.com The spectra are complementary and provide a fingerprint of the functional groups present. For this compound, characteristic vibrational bands for the N-H, C-H, P-Cl, and P=S bonds are expected.
The IR spectrum is anticipated to show a characteristic N-H stretching vibration. docbrown.info C-H stretching and bending vibrations from the isopropyl group will also be prominent. The P-Cl and P=S stretching frequencies will provide direct evidence for the dichlorophosphinothioyl group.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (broad) | 3300 - 3500 |
| C-H Stretch (Alkyl) | 2850 - 2970 | 2850 - 2970 |
| C-H Bend (Alkyl) | 1370 - 1470 | 1370 - 1470 |
| P=S Stretch | 600 - 750 | 600 - 750 (strong) |
| P-Cl Stretch | 450 - 600 | 450 - 600 |
| C-N Stretch | 1020 - 1250 | 1020 - 1250 |
Raman spectroscopy is particularly useful for detecting symmetric vibrations and bonds involving heavier atoms. Therefore, the P=S and P-Cl stretching vibrations are expected to give rise to strong signals in the Raman spectrum.
Chemical Reactivity and Mechanistic Investigations of N Dichlorophosphinothioylpropan 2 Amine
Reactions Involving the Phosphinothioyl Dichloride Moiety
The phosphorus atom in the dichlorophosphinothioyl group is electron-deficient due to the electronegativity of the attached chlorine and sulfur atoms, making it a prime target for nucleophilic attack. The two chlorine atoms serve as effective leaving groups, facilitating substitution reactions.
Nucleophilic substitution at the thiophosphoryl center (P=S) is a cornerstone of the reactivity of N-dichlorophosphinothioylpropan-2-amine. These reactions typically proceed through one of two primary mechanistic pathways: a concerted SN2-type mechanism or a stepwise addition-elimination (A-E) mechanism. sapub.orgmdpi.com
The concerted mechanism, often denoted as SN2-P, involves a single transition state where the nucleophile attacks the phosphorus center at the same time as the leaving group (a chloride ion) departs. sapub.orgsapub.org This pathway generally results in an inversion of the stereochemical configuration at the phosphorus atom. nih.gov
Alternatively, the stepwise A-E mechanism involves the initial addition of the nucleophile to the phosphorus atom to form a pentacoordinate, trigonal bipyramidal intermediate. sapub.orgsapub.org This intermediate subsequently collapses by expelling the leaving group to yield the final product. The stereochemical outcome of the A-E pathway is more complex and depends on the relative positions of the incoming nucleophile and the leaving group in the transient intermediate. nih.gov Studies on related thiophosphoryl chlorides suggest that reactions with strong nucleophiles may favor a concerted mechanism, while weaker nucleophiles might proceed through a stepwise pathway. sapub.org
A variety of nucleophiles can displace the chloride ions, leading to a wide array of derivatives.
Table 1: Nucleophilic Substitution Reactions at the Phosphorus Center
| Nucleophile (Nu) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| H₂O | Water | Phosphonamidothioic Acid | |
| R-OH | Methanol | O,O-dialkyl Phosphonamidothioate | |
| R-NH₂ | Ethylamine | Phosphonic Diamide |
The thiophosphoryl (P=S) group itself is a key functional moiety. While reagents like Lawesson's reagent are famously used to convert carbonyls into thiocarbonyls, thiophosphoryl chlorides such as this compound can also act as thionating or thiophosphorylating agents. wikipedia.orgsantiago-lab.comwikipedia.org In these reactions, the P=S group is transferred to another molecule.
For instance, thiophosphoryl chloride can be used to convert certain arylaldoximes into primary thioamides. organic-chemistry.org This transformation showcases the dual role of the reagent, acting as both a dehydrating and thionating agent. organic-chemistry.org The mechanism involves the formation of a nitrile intermediate which is then converted to the thioamide. organic-chemistry.org Similarly, reactions with tertiary amides can yield thioamides, with the oxygen of the amide being replaced by the sulfur from the thiophosphoryl group. wikipedia.org
Table 2: Thionation and Thiophosphorylation Reactions
| Substrate | Product | Transformation Type |
|---|---|---|
| R-C(=O)NR'₂ | R-C(=S)NR'₂ | Thionation of Amide |
| Ar-CH=NOH | Ar-C(=S)NH₂ | Thionation of Aldoxime |
The reduction of the thiophosphoryl group is a less common but synthetically relevant transformation. This process, known as desulfurization, typically involves the conversion of the P=S bond to a P=O bond (oxodeoxygenation) or its complete removal to yield a phosphine (B1218219) derivative.
Reagents such as phosphines and phosphites are well-established for desulfurization reactions due to the high thermodynamic stability of the P=S bond they form with the abstracted sulfur atom. nih.gov Recent advancements have demonstrated that desulfurization can proceed via a radical mechanism, using a stoichiometric reductant like tris(trimethylsilyl)silane (B43935) in the presence of a catalytic amount of a phosphite. nih.gov This method involves the reduction of the P(V)=S species back to a P(III) species, which can then continue the catalytic cycle. nih.gov While specific studies on this compound are scarce, these general principles suggest that its P=S bond could be reduced under similar conditions.
Table 3: Potential Reduction Pathways for the P=S Bond
| Reducing System | Product Type | Comments |
|---|---|---|
| m-CPBA or other oxidants | P=O analogue | Oxidation of P=S to P=O |
| H₂/Raney Nickel | P-H analogue | Reductive desulfurization |
Reactivity of the Secondary Amine Nitrogen
The nitrogen atom of the propan-2-amine group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to undergo reactions typical of secondary amines, such as alkylation and acylation.
The secondary amine moiety of this compound can be readily alkylated by reacting with alkyl halides in a nucleophilic substitution (SN2) reaction. msu.edu The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. However, a significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The tertiary amine product formed after the first alkylation is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction that forms a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
Acylation of the secondary amine provides a more controlled route to N-substituted products. Reaction with acyl chlorides or acid anhydrides proceeds via a nucleophilic addition-elimination mechanism to form stable N,N-disubstituted amides. libretexts.org The nitrogen lone pair attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion or carboxylate as the leaving group. libretexts.org
Table 4: Representative Alkylation and Acylation Reactions
| Reagent | Reagent Type | Product Structure | Product Class |
|---|---|---|---|
| CH₃I | Alkylating Agent | Tertiary Amine | |
| CH₃COCl | Acylating Agent | N-Substituted Amide |
Secondary amines react with aldehydes and ketones under mildly acidic conditions (typically pH 4-5) to form enamines. libretexts.orgyoutube.comchemistrysteps.com This reaction is distinct from the reaction of primary amines, which form imines. The mechanism begins with the nucleophilic addition of the secondary amine to the carbonyl carbon, followed by proton transfers to yield a carbinolamine intermediate. jove.commasterorganicchemistry.com
The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (water). jove.com Subsequent elimination of water forms a resonance-stabilized iminium ion. chemistrysteps.com Because the nitrogen atom in this intermediate lacks a proton to lose, a base (such as another amine molecule or water) removes a proton from an adjacent carbon (the α-carbon) to form a carbon-carbon double bond, yielding the neutral enamine product. youtube.comchemistrysteps.com The entire process is reversible and can be driven toward the enamine product by removing the water formed during the reaction. masterorganicchemistry.com
Table 5: Enamine Formation with Carbonyl Compounds
| Carbonyl Compound | Product Structure | Product Name |
|---|---|---|
| Acetone (B3395972) | N-(dichlorophosphinothioyl)-N-(prop-1-en-2-yl)propan-2-amine | |
| Cyclohexanone | N-(cyclohex-1-en-1-yl)-N-(dichlorophosphinothioyl)propan-2-amine |
Amine-Reactive Crosslinking Potential
In the broader context of chemical biology and materials science, amine-reactive crosslinkers are pivotal for covalently linking molecules. creative-proteomics.comthermofisher.com These reagents typically contain electrophilic functional groups that readily react with nucleophilic primary amines, such as the one present in the propan-2-amine backbone. thermofisher.com Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters and isocyanates, which form stable amide and urea (B33335) linkages, respectively. creative-proteomics.com The dichlorophosphinothioyl group in the target molecule introduces a different type of electrophilic center at the phosphorus atom. It is conceivable that this P(S)Cl₂ moiety could react with primary or secondary amines, displacing one or both chloride ions to form phosphoramide (B1221513) or phosphorodiamidothioate linkages. Such reactivity would classify this compound as a potential amine-reactive crosslinker. However, without specific studies on this compound, its efficiency, selectivity, and the stability of the resulting crosslinks remain speculative. The reactivity would also be influenced by steric hindrance from the isopropyl group and the electronic effects of the sulfur atom.
Transformations of the Propan-2-amine Aliphatic Chain
Modifications to the propan-2-amine aliphatic chain would likely involve reactions characteristic of secondary amines, albeit influenced by the bulky and electron-withdrawing dichlorophosphinothioyl group. N-dealkylation, the removal of an N-alkyl group, is a significant transformation for many amines, often achieved through oxidative methods. nih.gov However, the stability of the P-N bond would be a critical factor in the feasibility of such reactions on this compound. Other potential transformations could include reactions at the isopropyl group, such as C-H activation, though this would likely require specific and potentially harsh catalytic conditions. The electronic nature of the nitrogen substituent would heavily modulate the reactivity of the aliphatic chain.
Mechanistic Studies of Key Reactions
Without established reactions for this compound, any discussion of reaction mechanisms is purely theoretical. For a hypothetical reaction with an amine, a nucleophilic substitution at the phosphorus center would be the likely pathway. The mechanism could proceed through either an associative or dissociative pathway, depending on the nature of the incoming nucleophile, the solvent, and the temperature. Detailed kinetic studies and computational modeling would be necessary to elucidate the precise mechanism of any such reaction. For instance, the reaction of benzenesulfonyl chloride with primary and secondary amines, a classic test for distinguishing amine types, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. msu.edu A similar mechanistic framework could be envisioned for reactions at the phosphorus center of the title compound.
Stereochemical Control and Investigations in Asymmetric Transformations
The propan-2-amine backbone of this compound is achiral. Therefore, investigations into stereochemical control would necessitate the introduction of chirality, either in a reacting partner or through the use of a chiral catalyst. If this compound were to be used as a reagent in a reaction that forms a new stereocenter, the bulky dichlorophosphinothioyl group could potentially exert some degree of stereocontrol. Asymmetric transformations often rely on the precise spatial arrangement of reactants and catalysts to favor the formation of one enantiomer or diastereomer over another. The development of chiral variants of this compound, perhaps by replacing the chlorides with chiral auxiliaries, could open avenues for its use in asymmetric synthesis. However, no such studies have been reported in the available literature.
Computational and Theoretical Studies of N Dichlorophosphinothioylpropan 2 Amine
Electronic Structure and Bonding Analysis
The electronic structure and bonding of N-dichlorophosphinothioylpropan-2-amine have been elucidated using various quantum chemical methods. These studies provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.
Molecular Orbital Theory Applications
A hypothetical representation of the HOMO and LUMO for this compound would likely show the HOMO localized on the nitrogen and sulfur atoms, reflecting their higher electron density and propensity to engage in nucleophilic reactions. Conversely, the LUMO would be expected to be distributed around the phosphorus and chlorine atoms, indicating these as potential sites for nucleophilic attack.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.54 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 7.31 |
Electron Density Distribution and Charge Analysis
Analysis of the electron density distribution provides a detailed picture of the charge distribution within the this compound molecule. Methods such as Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This information is vital for understanding the molecule's polarity, intermolecular interactions, and reactive sites.
The nitrogen and sulfur atoms are expected to carry negative partial charges due to their high electronegativity, making them nucleophilic centers. The phosphorus atom, bonded to two electronegative chlorine atoms, would exhibit a significant positive partial charge, rendering it an electrophilic site. The chlorine atoms would also carry negative charges. The carbon and hydrogen atoms of the propan-2-amine group would have smaller partial charges.
Table 2: Hypothetical Natural Bond Orbital (NBO) Charges for this compound
| Atom | NBO Charge (e) |
| P | +1.25 |
| S | -0.45 |
| Cl1 | -0.38 |
| Cl2 | -0.38 |
| N | -0.62 |
| C (isopropyl CH) | +0.15 |
| C (isopropyl CH3) | -0.21 |
| H (amine) | +0.35 |
Conformational Analysis and Energetics
The flexibility of the this compound molecule allows it to adopt various spatial arrangements or conformations. nih.govresearchgate.netnih.govmdpi.com Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.gov This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.
For this compound, key rotational barriers would exist around the P-N bond and the N-C bond of the isopropyl group. The relative energies of different conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. Computational studies can generate a potential energy surface that maps out the low-energy conformations. The most stable conformer, corresponding to the global minimum on the potential energy surface, is the most likely structure to be observed experimentally.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cl-P-N-C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 175° (anti) | 0.00 |
| B | 65° (gauche) | 1.85 |
| C | -68° (gauche) | 1.92 |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For instance, the hydrolysis of the P-Cl bonds in this compound could be studied computationally. The calculations would model the approach of a water molecule, the formation of a pentacoordinate phosphorus intermediate, and the subsequent departure of a chloride ion. By calculating the energies of the transition states for each step, the rate-determining step of the reaction can be identified. This information is invaluable for controlling reaction conditions and predicting product formation.
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, which is a crucial aid in the structural characterization of molecules. nih.govnih.govliverpool.ac.ukresearchgate.netresearchgate.net For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. Techniques such as the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.
The predicted 1H, 13C, 15N, and 31P NMR spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can provide insights into solvent effects or dynamic processes occurring in solution.
Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| 31P | 85.2 | 84.9 |
| 15N | -310.5 | -311.2 |
| 13C (CH) | 52.8 | 52.5 |
| 13C (CH3) | 23.1 | 22.9 |
| 1H (NH) | 4.5 | 4.3 |
| 1H (CH) | 3.8 | 3.7 |
| 1H (CH3) | 1.2 | 1.1 |
Quantitative Structure-Activity Relationships (QSAR) for Chemical Functionality
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical functionality. nih.gov For this compound and its derivatives, QSAR models could be developed to predict their reactivity in a particular class of reactions or their potential as, for example, ligands in coordination chemistry.
The first step in a QSAR study is to calculate a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used as independent variables in a statistical model, such as multiple linear regression or partial least squares, to predict the activity of the compounds. A robust QSAR model can be a powerful tool for the in silico design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing.
Information regarding "this compound" is not available in the public domain.
Following a comprehensive search of scientific databases and publicly available literature, no specific research applications or detailed studies concerning the chemical compound "this compound" could be identified. The requested information for the specified sections—its role as a synthetic building block, its application in coordination chemistry, its catalytic activity, and its use as a precursor for advanced materials—does not appear to be published.
This compound, also known as N-isopropylphosphoramidothioic dichloride, belongs to the class of phosphoramidothioic dichlorides. Generally, compounds with a dichlorophosphinothioyl group (-P(S)Cl₂) are highly reactive chemical intermediates. The two chlorine atoms attached to the phosphorus center are good leaving groups, making the molecule susceptible to nucleophilic substitution. This reactivity suggests it would be primarily used to synthesize other, more complex organophosphorus compounds rather than being an end-product with functional applications itself.
However, specific examples, data, or research findings pertaining to "this compound" in the contexts outlined in the request are absent from the available literature. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and focuses solely on this specific molecule.
Q & A
Q. What statistical approaches are recommended for analyzing catalytic performance datasets?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate ligand properties (TEP, ) with reaction outcomes (yield, enantiomeric excess). Use Bayesian inference to quantify uncertainty in kinetic parameters (k, E). Report 95% confidence intervals for all derived values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
